2-Propenamide, N-(6-methyl-2-pyridinyl)-
Overview
Description
2-Propenamide, N-(6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. This compound is known for its unique structure, which includes a propenamide group attached to a 6-methyl-2-pyridinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Propenamide, N-(6-methyl-2-pyridinyl)- typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with appropriate reagents to form the desired propenamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Propenamide, N-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the propenamide group is replaced by other functional groups under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-Propenamide, N-(6-methyl-2-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Propenamide, N-(6-methyl-2-pyridinyl)- can be compared with other similar compounds such as:
Diacetone acrylamide: Known for its use in the production of polymers and adhesives.
N-(1,1-dimethyl-3-oxobutyl)acrylamide: Used in similar applications but with different chemical properties.
4-Acrylamido-4-methyl-2-pentanone: Another related compound with distinct uses in industrial applications.
These comparisons highlight the uniqueness of 2-Propenamide, N-(6-methyl-2-pyridinyl)- in terms of its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-9(12)11-8-6-4-5-7(2)10-8/h3-6H,1H2,2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEODAOCMZUYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432501 | |
Record name | 2-Propenamide, N-(6-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919004-97-0 | |
Record name | 2-Propenamide, N-(6-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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